N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
CAS No.: 1040687-74-8
Cat. No.: VC2621990
Molecular Formula: C23H25NO2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040687-74-8 |
|---|---|
| Molecular Formula | C23H25NO2 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline |
| Standard InChI | InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 |
| Standard InChI Key | PDKZPPDQKOBGIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is identified by several key chemical identifiers that facilitate its recognition in scientific literature and databases:
| Property | Value |
|---|---|
| CAS Number | 1040687-74-8 |
| PubChem CID | 28308882 |
| Molecular Formula | C23H25NO2 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline |
This data provides the fundamental chemical identity of the compound, establishing its place within chemical classification systems .
Structural Characteristics
The molecular structure of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline consists of three key components:
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A central aniline (aminobenzene) core
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A phenoxyethyl group attached to the amine nitrogen
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A 3-phenylpropoxy substituent at the ortho position (position 2) of the aniline ring
This arrangement can be represented by the SMILES notation: C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 . The compound contains two ether linkages and one secondary amine, giving it distinctive chemical reactivity patterns.
The structural arrangement creates a molecule with significant conformational flexibility due to the alkyl chain spacers between the aromatic rings. This flexibility likely influences its interaction with potential biological targets and its physicochemical properties.
Chemical Identifiers and Notation Systems
For comprehensive identification in chemical databases and literature, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is associated with several standardized notation systems:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 |
| Standard InChIKey | PDKZPPDQKOBGIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 |
These standardized identifiers enable precise structural identification and searching across chemical databases and scientific literature .
Synthesis and Reactions
Reaction Mechanisms
The reactivity of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is primarily determined by its functional groups:
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The secondary amine (NH) group can participate in various reactions including:
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Further alkylation or acylation
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Hydrogen bonding interactions
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Coordination with metals
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The ether linkages provide sites for:
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Hydrogen bond acceptance
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Potential cleavage under strongly acidic conditions
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Coordination with Lewis acids
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These reactive centers make the compound versatile for further chemical modifications and potential integration into more complex molecular structures.
Comparative Analysis
Structural Analogues
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has several structural analogues with subtle variations in substitution patterns. One documented analogue is N-(2-Phenoxyethyl)-3-(3-phenylpropoxy)aniline, which differs only in the position of the phenylpropoxy substituent on the aniline ring (position 3 instead of position 2).
Comparative Properties
A comparison of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline with its positional isomer reveals interesting similarities and differences:
| Property | N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline | N-(2-Phenoxyethyl)-3-(3-phenylpropoxy)aniline |
|---|---|---|
| Molecular Formula | C23H25NO2 | C23H25NO2 |
| Molecular Weight | 347.4 g/mol | 347.4 g/mol |
| Position of Phenylpropoxy | Position 2 (ortho) | Position 3 (meta) |
| Expected Molecular Shape | Different conformational preferences due to ortho substitution | Different spatial arrangement of functional groups |
| Potential Hydrogen Bonding | Possible intramolecular interaction between amine and ortho-ether | Less likely to form intramolecular hydrogen bonds |
This positional difference, while subtle in terms of atomic composition, can significantly impact the compound's three-dimensional structure, reactivity, and potential biological interactions.
Current Research Status and Future Directions
Research Limitations
Current research on N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline appears limited, with minimal published data on its specific biological activities, detailed physical properties, or comprehensive synthetic methodologies. This represents a significant research gap that could be addressed through:
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Systematic evaluation of its physicochemical properties
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Development of optimized synthetic routes
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Screening for biological activity across various targets
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Computational studies to predict potential applications
Future Research Opportunities
Future research directions for N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline could include:
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Investigating structure-activity relationships by creating a series of derivatives with modified substituents
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Exploring potential applications in pharmaceutical research, particularly in areas where compounds with similar structural features have shown promise
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Developing improved synthetic methodologies to increase yield and purity
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Computational modeling to predict interactions with biological targets
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Investigation of its potential as a building block for supramolecular assemblies or materials science applications
These research avenues would enhance understanding of this compound and potentially reveal novel applications in various scientific fields.
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